molecular formula C19H17F3N2O2S B2794919 2-(ethylsulfanyl)-5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole CAS No. 1226456-59-2

2-(ethylsulfanyl)-5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole

Cat. No.: B2794919
CAS No.: 1226456-59-2
M. Wt: 394.41
InChI Key: CNXPBOIBSDHUSR-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole is a complex organic compound characterized by the presence of an imidazole ring substituted with ethylthio, methoxyphenyl, and trifluoromethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole typically involves multi-step organic reactions. The key steps include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

    Substitution Reactions: Introduction of the ethylthio, methoxyphenyl, and trifluoromethoxyphenyl groups can be carried out through nucleophilic substitution reactions using corresponding halides or sulfonates.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(ethylsulfanyl)-5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethoxy group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The ethylthio group can form covalent bonds with nucleophilic residues, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
  • 2-(ethylthio)-5-(4-hydroxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
  • 2-(ethylthio)-5-(4-methoxyphenyl)-1-(4-(fluoromethoxy)phenyl)-1H-imidazole

Uniqueness

The unique combination of the ethylthio, methoxyphenyl, and trifluoromethoxyphenyl groups in 2-(ethylsulfanyl)-5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole imparts distinct chemical and physical properties. These include enhanced lipophilicity, specific electronic effects, and potential for diverse chemical reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-ethylsulfanyl-5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2S/c1-3-27-18-23-12-17(13-4-8-15(25-2)9-5-13)24(18)14-6-10-16(11-7-14)26-19(20,21)22/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXPBOIBSDHUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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